5-Fluoroorotic acid monohydrate
Overview
Description
5-Fluoroorotic acid monohydrate is a fluorinated derivative of the pyrimidine precursor orotic acid. It is primarily used in yeast genetics to select for the absence of the URA3 gene, which encodes the enzyme for the decarboxylation of 5-fluoroorotic acid to 5-fluorouracil, a toxic metabolite . This compound has also been utilized in diatom selection .
Mechanism of Action
Target of Action
The primary target of 5-Fluoroorotic acid monohydrate is the URA3 gene . This gene encodes the enzyme orotidine-5’-phosphate decarboxylase (OMP decarboxylase) . The enzyme plays a crucial role in the synthesis of pyrimidine rings, which are essential components of nucleic acids .
Mode of Action
This compound interacts with its target by being converted into a toxic metabolite. In the presence of the URA3 gene, 5-Fluoroorotic acid is converted to fluoroorotidine monophosphate and subsequently decarboxylated to form 5-fluorouridine monophosphate . This conversion process results in the inhibition of cell growth in organisms that utilize orotic acid as a source of the pyrimidine ring .
Biochemical Pathways
The biochemical pathway affected by this compound involves the conversion of orotic acid to uridine monophosphate (UMP), a key step in the synthesis of pyrimidine nucleotides. The compound inhibits this pathway by being converted into a toxic metabolite in the presence of the URA3 gene . This results in the inhibition of cell growth in organisms that utilize orotic acid as a source of the pyrimidine ring .
Pharmacokinetics
It is known that the compound is very soluble in dmso This suggests that it may have good bioavailability when administered in a suitable solvent
Result of Action
The result of the action of this compound is the inhibition of cell growth in organisms that utilize orotic acid as a source of the pyrimidine ring . This is due to the conversion of the compound into a toxic metabolite in the presence of the URA3 gene . This makes it especially useful for the selection and identification of mutant yeast strains .
Action Environment
The action of this compound can be influenced by environmental factors such as pH and temperature. For instance, the compound’s selective toxicity is destroyed at pH levels above 4.5 . Furthermore, the compound is stable at high temperatures, such as boiling and autoclaving . Therefore, the compound’s action, efficacy, and stability can be influenced by the environmental conditions in which it is used.
Biochemical Analysis
Biochemical Properties
5-Fluoroorotic acid monohydrate plays a significant role in biochemical reactions. It interacts with the enzyme orotidine-5’-monophosphate (OMP) dicarboxylase, which is encoded by the URA3 gene . The interaction between this compound and OMP dicarboxylase leads to the decarboxylation of 5-Fluoroorotic acid to 5-fluorouracil, a toxic metabolite .
Cellular Effects
The effects of this compound on cells are profound. It inhibits cell growth in numerous organisms that utilize orotic acid as a source of the pyrimidine ring . The compound exerts its influence on cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is converted to fluoroorotidine monophosphate and subsequently decarboxylated to form 5-fluorouridine monophosphate .
Metabolic Pathways
This compound is involved in the pyrimidine metabolic pathway. It interacts with the enzyme OMP dicarboxylase, which is involved in the decarboxylation of 5-Fluoroorotic acid to 5-fluorouracil .
Preparation Methods
5-Fluoroorotic acid monohydrate is synthetically prepared. The synthetic preparation involves the fluorination of orotic acid, followed by crystallization to obtain the monohydrate form . The compound is typically synthesized in a laboratory setting, and the methods for its synthetic preparation and mass spectra have been well-documented .
Chemical Reactions Analysis
5-Fluoroorotic acid monohydrate undergoes several types of chemical reactions, including:
Decarboxylation: In the presence of the URA3 gene, 5-fluoroorotic acid is decarboxylated to form 5-fluorouracil, a toxic metabolite.
Substitution: The fluorine atom in the compound can participate in substitution reactions under specific conditions.
Common reagents and conditions used in these reactions include ammonium hydroxide for solubilization and various enzymes for decarboxylation . The major product formed from the decarboxylation reaction is 5-fluorouracil .
Scientific Research Applications
5-Fluoroorotic acid monohydrate has a wide range of scientific research applications:
Yeast Genetics: It is used to detect the expression of the URA3 gene in yeast, which encodes orotine-5’-monophosphate dicarboxylase.
Gene Replacement and Mutation Analysis: The compound is used in constructing yeast 2-hybrid libraries, gene replacement, analysis of transposable genetic elements, and identification of gene mutations.
Selection Agent: It serves as a counter-selection agent to screen for specific mutants in various organisms, including Lactococcus lactis and Candida albicans.
Inhibitor: 5-Fluoroorotic acid is a selective inhibitor of rRNA synthesis in mammals.
Comparison with Similar Compounds
5-Fluoroorotic acid monohydrate is unique due to its specific use in yeast genetics and its selective toxicity. Similar compounds include:
5-Fluorouracil: A widely used chemotherapeutic agent that inhibits thymidylate synthase.
Orotic Acid: The precursor from which 5-fluoroorotic acid is derived.
Fluoroorotidine Monophosphate: An intermediate in the metabolic pathway of 5-fluoroorotic acid.
These compounds share structural similarities but differ in their specific applications and mechanisms of action.
Biological Activity
5-Fluoroorotic acid monohydrate (5-FOA) is a fluorinated derivative of orotic acid, known for its significant biological activities, particularly in molecular genetics and pharmacology. This compound exhibits selective toxicity towards certain yeast strains, serves as a valuable tool in genetic engineering, and has shown potential therapeutic effects against various pathogens, including malaria.
- Molecular Formula : CHFNO
- Molecular Weight : 192.10 g/mol
- CAS Number : 703-95-7
- Purity : Typically > 95% (HPLC)
5-FOA is primarily utilized as a selective agent in yeast molecular genetics. It is converted into toxic metabolites within yeast cells that possess the URA3 gene, which encodes orotidine-5'-monophosphate decarboxylase (OMP decarboxylase). The conversion leads to the production of 5-fluorouracil, which inhibits DNA synthesis by targeting thymidylate synthase (TS), thereby disrupting cellular proliferation.
1. Genetic Engineering Applications
5-FOA is extensively used in yeast genetics for:
- Counter-selection : It selectively kills Ura+ yeast strains while allowing Ura- mutants to survive. This property is exploited in plasmid curing and allelic replacement experiments.
- Yeast Two-Hybrid Systems : Facilitates the identification of protein-protein interactions by selecting for successful interactions that allow growth in the presence of 5-FOA.
2. Antimicrobial and Antiparasitic Effects
Recent studies have highlighted the potential of 5-FOA as an antimalarial agent:
- Inhibition of Plasmodium Species : Research indicates that 5-FOA exhibits potent activity against both chloroquine-susceptible and resistant strains of Plasmodium falciparum. The primary mechanism involves the inhibition of TS, crucial for nucleotide synthesis in the parasite .
Study | Organism | Effect | Reference |
---|---|---|---|
In vitro and in vivo studies | Plasmodium falciparum | Inhibits growth | |
Combination therapy with uracil | Plasmodium yoelli | Effective treatment in mice |
3. Antitumor Activity
5-FOA has demonstrated antitumor properties in various animal models:
- Studies have shown that it can inhibit tumor growth in transplanted tumors in rats and mice. Its mechanism involves the disruption of nucleic acid metabolism due to TS inhibition .
Case Studies and Research Findings
- Yeast Selection Studies : A comprehensive study demonstrated the efficacy of 5-FOA in selecting Ura^- mutants from a population of Ura+ cells, showcasing its utility in genetic manipulations .
- Antimalarial Efficacy : A clinical trial assessed the combination of 5-FOA with traditional antimalarials, showing enhanced efficacy against resistant strains of malaria .
- Toxicological Profile : Toxicity studies indicate that while 5-FOA is harmful to certain yeast strains, it has a relatively high LD50 (981 mg/kg in mice), suggesting a manageable safety profile for laboratory use .
Properties
IUPAC Name |
5-fluoro-2,4-dioxo-1H-pyrimidine-6-carboxylic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O4.H2O/c6-1-2(4(10)11)7-5(12)8-3(1)9;/h(H,10,11)(H2,7,8,9,12);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LODRRYMGPWQCTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)C(=O)O)F.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220141-70-8 | |
Record name | 5-Fluoroorotic acid monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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